molecular formula C4H7NO2Se B1227551 1,3-Selenazolidine-4-carboxylic acid CAS No. 63578-00-7

1,3-Selenazolidine-4-carboxylic acid

Cat. No. B1227551
CAS RN: 63578-00-7
M. Wt: 180.07 g/mol
InChI Key: YHGJNWDLRQSNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Selenazolidine-4-carboxylic acid (Sez) is a selenium-containing proline surrogate in peptide science . It is a non-natural amino acid that has been investigated for its potential to increase the possibility of selenium insertion within peptides .


Synthesis Analysis

Sez has been evaluated in Boc/Bzl and Fmoc/tBu strategies through the synthesis of a model tripeptide, both in solution and on a solid support . Special attention was paid to the stability of the Sez residue in basic conditions . Generic protocols have been optimized to synthesize Sez-containing peptides, through the use of an Fmoc-Xxx-Sez-OH dipeptide unit .


Molecular Structure Analysis

The molecular formula of 1,3-Selenazolidine-4-carboxylic acid is C4H7NO2Se .


Chemical Reactions Analysis

Sez has been used as a proline surrogate in peptide chemistry . It has been incorporated within a peptide sequence, offering other selenated residues suitable for peptide synthesis protocols .

Scientific Research Applications

Prodrug for Selenium Delivery

1,3-Selenazolidine-4-carboxylic acids, particularly as selenazolidine-4(R)-carboxylic acids, have been synthesized as latent forms of selenocysteine. These compounds are designed to provide a chemically superior delivery form for selenium, which may be clinically beneficial for selenium supplementation, especially in contexts such as cancer chemoprevention (Xie, Short, Cassidy, & Roberts, 2001).

Antimicrobial Activity

L-Selenazolidine-4-carboxylic acid is a toxic analogue of L-proline, shown to inhibit the growth of the urinary tract pathogen Escherichia coli in both laboratory culture media and human urine. Research has been focused on identifying the transport systems involved in its uptake, which has implications for developing new antimicrobial strategies (Deutch, Spahija, & Wagner, 2014).

Chemopreventive Potential

Studies on selenazolidine prodrugs of selenocysteine, including selenazolidine-4(R)-carboxylic acid, have investigated their chemopreventive activity in animal models, such as the A/J mouse model for tobacco-induced lung carcinogenesis. These studies assess toxicity, selenium levels, and induction of selenium-dependent glutathione peroxidase, suggesting potential applications in cancer chemoprevention (Li, Xie, El-Sayed, Szakacs, & Roberts, 2004).

Synthesis and Chromatographic Properties

The synthesis and chromatographic properties of 1,3-selenazolidine-4-carboxylic acid have been studied, providing insights into the chemical behavior and potential applications of this compound in various fields including medicinal chemistry (De Marco, Cini, Coccia, & Blarzino, 1979).

Peptide Science Applications

1,3-Selenazolidine-4-carboxylic acid has been explored as a proline analogue in peptide science. Its incorporation within peptide sequences offers new avenues for the insertion of selenium in peptides, particularly for sequences that do not possess sulfur-containing amino acids. This has potential applications in developing new peptide ligands and for analytical purposes in NMR and mass spectrometry (Cordeau, Cantel, Gagne, Lebrun, Martinez, Subra, & Enjalbal, 2016).

Antimutagenic Properties

The antimutagenic properties of 1,3-selenazolidine-4-carboxylic acid derivatives have been evaluated, indicating their potential as chemopreventive agents against various mutagens. This suggests their role in cancer prevention strategies (El-Sayed, Hussin, & Franklin, 2007).

Enhancing Cytotoxicity in Cancer Treatment

Research on the effects of 1,3-selenazolidine-4-carboxylic acid derivatives on cancer cells, especially in the context of thioredoxin reductase knockdown, has shown that these compounds can enhance the cytotoxicity in human lung cancer cells. This indicates their potential role in improving cancer therapies (Poerschke & Moos, 2011).

Future Directions

Given its stability and the straightforward handling of Sez as a dipeptide building block in a conventional Fmoc/tBu SPPS strategy, there is a wide range of potential uses of the Sez amino acid in peptide chemistry . This includes its use as a viable proline surrogate as well as a selenium probe, complementary to Sec and SeMet, for NMR and mass spectrometry analytical purposes .

properties

IUPAC Name

1,3-selenazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2Se/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJNWDLRQSNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC[Se]1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979800
Record name 1,3-Selenazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Selenazolidine-4-carboxylic acid

CAS RN

63578-00-7
Record name Selenaproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063578007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Selenazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Selenazolidine-4-carboxylic acid
Reactant of Route 2
1,3-Selenazolidine-4-carboxylic acid
Reactant of Route 3
1,3-Selenazolidine-4-carboxylic acid
Reactant of Route 4
1,3-Selenazolidine-4-carboxylic acid
Reactant of Route 5
1,3-Selenazolidine-4-carboxylic acid
Reactant of Route 6
1,3-Selenazolidine-4-carboxylic acid

Citations

For This Compound
5
Citations
N Budisa, C Minks, FJ Medrano… - Proceedings of the …, 1998 - National Acad Sciences
Residue-specific bioincorporation of 1,3-thiazolidine-4-carboxylic acid [thiaproline, Pro(S)], a non-natural amino acid analog of proline, into human recombinant annexin V was …
Number of citations: 124 www.pnas.org
DM McDonald, CC Hanna, AS Ashhurst… - ACS chemical …, 2018 - ACS Publications
Access to lipopeptide-based vaccines for immunological studies remains a significant challenge owing to the amphipathic nature of the molecules, which makes them difficult to …
Number of citations: 30 pubs.acs.org
S Whedon - 2018 - digital.lib.washington.edu
Regulation of protein structure and function by post-translational modification is a key mechanism in cellular homeostasis. Among known modifications the small protein ubiquitin is …
Number of citations: 0 digital.lib.washington.edu
C Hanna - 2020 - ses.library.usyd.edu.au
The global incidence of tuberculosis (TB) remains unacceptably high, with new preventative strategies needed to reduce the burden of disease. This thesis describes the development …
Number of citations: 0 ses.library.usyd.edu.au
DM McDonald - 2017 - core.ac.uk
Each year, cancer and tuberculosis cause approximately 10 million deaths. The only approved tuberculosis vaccine, BCG, has highly variable efficacy. For the majority of cancers, no …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.